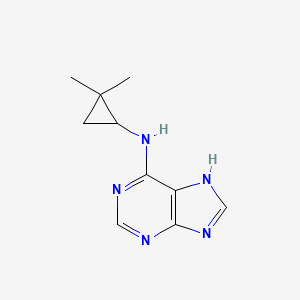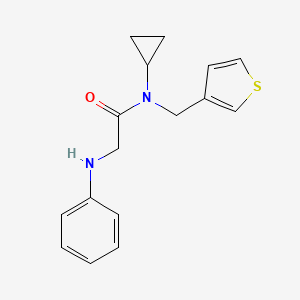![molecular formula C11H14N2O3 B7587102 3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
3-[(2-Aminopropanoylamino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Aminopropanoylamino)methyl]benzoic acid, also known as AMPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of benzoic acid and has been synthesized using various methods. In
作用機序
The mechanism of action of 3-[(2-Aminopropanoylamino)methyl]benzoic acid involves its inhibition of ACE. ACE is responsible for converting angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting ACE, 3-[(2-Aminopropanoylamino)methyl]benzoic acid reduces the production of angiotensin II and promotes vasodilation, leading to a decrease in blood pressure. Additionally, 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of ACE and antioxidant properties, 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels. These effects make 3-[(2-Aminopropanoylamino)methyl]benzoic acid a potential treatment for various cardiovascular and inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-[(2-Aminopropanoylamino)methyl]benzoic acid in lab experiments is its specificity for ACE inhibition. This allows researchers to study the effects of ACE inhibition without the potential confounding effects of other compounds. Additionally, 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to have low toxicity and good stability, making it a reliable compound for use in experiments.
One limitation of using 3-[(2-Aminopropanoylamino)methyl]benzoic acid in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the effects of 3-[(2-Aminopropanoylamino)methyl]benzoic acid may vary depending on the specific experimental conditions, making it important to carefully control for these variables.
将来の方向性
There are several future directions for research on 3-[(2-Aminopropanoylamino)methyl]benzoic acid. One area of interest is its potential as a treatment for cardiovascular diseases, such as hypertension and heart failure. Additional studies are needed to determine the optimal dosing and administration of 3-[(2-Aminopropanoylamino)methyl]benzoic acid for these conditions.
Another area of interest is the potential of 3-[(2-Aminopropanoylamino)methyl]benzoic acid as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to have anti-inflammatory properties, and further studies are needed to explore its potential therapeutic effects in these conditions.
Finally, 3-[(2-Aminopropanoylamino)methyl]benzoic acid may have potential applications in cancer research. It has been shown to inhibit the growth of certain cancer cells in vitro, and further studies are needed to explore its potential as a cancer treatment.
Conclusion
In conclusion, 3-[(2-Aminopropanoylamino)methyl]benzoic acid is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential therapeutic applications of 3-[(2-Aminopropanoylamino)methyl]benzoic acid in various diseases and conditions.
合成法
One of the most common methods for synthesizing 3-[(2-Aminopropanoylamino)methyl]benzoic acid is through the reaction of 3-(chloromethyl)benzoic acid with glycine ethyl ester hydrochloride. This reaction yields 3-[(2-aminopropanoylamino)methyl]benzoic acid as a white crystalline solid with a melting point of 236-238°C. Other methods for synthesizing 3-[(2-Aminopropanoylamino)methyl]benzoic acid have also been explored, including the use of different starting materials and reaction conditions.
科学的研究の応用
3-[(2-Aminopropanoylamino)methyl]benzoic acid has been studied for its potential applications in various scientific research fields. One of the most notable applications of 3-[(2-Aminopropanoylamino)methyl]benzoic acid is in the study of the renin-angiotensin system (RAS). This system plays a crucial role in regulating blood pressure and fluid balance in the body. 3-[(2-Aminopropanoylamino)methyl]benzoic acid has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is a key enzyme in the RAS pathway. This inhibition can lead to a decrease in blood pressure and fluid retention, making 3-[(2-Aminopropanoylamino)methyl]benzoic acid a potential treatment for hypertension and other cardiovascular diseases.
特性
IUPAC Name |
3-[(2-aminopropanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(12)10(14)13-6-8-3-2-4-9(5-8)11(15)16/h2-5,7H,6,12H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJZROUJJTVCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminopropanoylamino)methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)

![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)

![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
